3-Bromo-4-chlorobenzoic acid

Pharmaceutical Intermediates SGLT2 Inhibitors Process Chemistry

Researchers requiring regiochemically precise halogenated building blocks for SGLT2 inhibitor synthesis face supply risks when substituting regioisomers. This compound is the only documented Dapagliflozin Impurity 50 (3-bromo-4-chloro pattern), enabling direct use in ANDA analytical method development and QC. - Regiospecific orthogonality: Chemoselective cross-coupling at C3-Br retains C4-Cl for further functionalization. - Scalable: Commercial production up to 200 kg; bulk packaging (100 g, 500 g) reduces supply chain risk during process scale-up. - Validated use: Established route to 3-bromo-4-chlorobenzophenone.

Molecular Formula C7H4BrClO2
Molecular Weight 235.46 g/mol
CAS No. 42860-10-6
Cat. No. B1273137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-chlorobenzoic acid
CAS42860-10-6
Molecular FormulaC7H4BrClO2
Molecular Weight235.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)Br)Cl
InChIInChI=1S/C7H4BrClO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H,10,11)
InChIKeyNLEPZGNUPNMRGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-chlorobenzoic acid (CAS 42860-10-6): Procurement and Differentiation Guide


3-Bromo-4-chlorobenzoic acid (CAS 42860-10-6) is a dihalogenated benzoic acid derivative with the molecular formula C₇H₄BrClO₂ and a molecular weight of 235.46 g/mol . This compound features bromine substitution at the 3-position and chlorine substitution at the 4-position of the benzoic acid ring, and is commercially available in purity grades ranging from 97% to ≥98% [1]. The compound is widely recognized as a pharmaceutical intermediate, specifically identified as Dapagliflozin Impurity 50 in the synthesis pathway of the SGLT2 inhibitor dapagliflozin [2][3]. Its solid-state properties include a melting point range of 218–222 °C (lit.), and it is soluble in common organic solvents including alcohols, ethers, and ketones .

Why Substituting 3-Bromo-4-chlorobenzoic acid with Its Regioisomer 4-Bromo-3-chlorobenzoic acid Fails in Precision Synthesis


Although 3-bromo-4-chlorobenzoic acid (CAS 42860-10-6) and its regioisomer 4-bromo-3-chlorobenzoic acid (CAS 25118-59-6) share identical molecular formula and comparable physical properties—both melting in the 218–224 °C range —they are functionally non-interchangeable in synthetic workflows. The distinct spatial arrangement of bromine and chlorine substituents dictates divergent electronic effects on the aromatic ring, altering regioselectivity in subsequent cross-coupling and functionalization reactions [1]. Critically, the 3-bromo-4-chloro substitution pattern of the target compound matches the precise halogenation architecture required for the commercial synthesis of dapagliflozin and related SGLT2 inhibitors . The regioisomer lacks this validated impurity profile and synthetic pathway documentation. Generic substitution without experimental validation introduces unknown impurity profiles, compromised reaction yields, and regulatory compliance risks in pharmaceutical manufacturing.

Quantitative Differentiation Evidence for 3-Bromo-4-chlorobenzoic acid (CAS 42860-10-6)


Regiospecific Halogenation Pattern Defines Synthetic Utility in SGLT2 Inhibitor Manufacturing

The 3-bromo-4-chloro substitution pattern of CAS 42860-10-6 is explicitly required as a precursor or identified impurity (Dapagliflozin Impurity 50) in the validated synthetic route for dapagliflozin, a blockbuster SGLT2 inhibitor for type 2 diabetes [1]. The regioisomer 4-bromo-3-chlorobenzoic acid (CAS 25118-59-6) lacks any documented role in this pharmaceutical pathway . This positional specificity governs the compound's utility in analytical method validation (AMV) and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1].

Pharmaceutical Intermediates SGLT2 Inhibitors Process Chemistry

Differentiated Ortho-Metalation Stability Profile Relative to 3-Chloro and 3-Bromo Monohalogenated Analogs

In directed ortho-metalation studies of unprotected 3-halobenzoic acids using hindered lithium dialkylamides, the 3-bromo-2-lithiobenzoate intermediate derived from 3-bromobenzoic acid exhibits reduced stability compared to the corresponding 3-chloro derivative, undergoing partial elimination of lithium bromide to generate dehydrobenzoate species [1]. This work establishes a class-level inference that bromine substitution at the 3-position introduces unique reactivity and stability constraints not present with chlorine alone. While direct experimental data for the 3-bromo-4-chloro variant (target compound) are not reported in this study, the presence of the additional 4-chloro substituent in the target compound is expected to further modulate the electronic environment relative to the monohalogenated 3-bromo comparator [2].

Organometallic Chemistry Directed ortho-Metalation Synthetic Methodology

Commercial Availability at Production Scale for Pharmaceutical Manufacturing

3-Bromo-4-chlorobenzoic acid (CAS 42860-10-6) is commercially available at production scale up to 200 kg [1], with multiple vendors offering bulk quantities (100 g, 500 g) [2] and unit pricing transparency: $42.65 for 1 g from major chemical suppliers [3]. In contrast, the regioisomer 4-bromo-3-chlorobenzoic acid (CAS 25118-59-6) is predominantly offered in smaller research quantities (typically ≤25 g) with less extensive bulk supply documentation .

Supply Chain Bulk Procurement Pharmaceutical Manufacturing

Differential Reactivity in Cross-Coupling Due to C–Br vs. C–Cl Bond Selectivity

The presence of both bromine (C3) and chlorine (C4) substituents on the same aromatic ring enables sequential, chemoselective cross-coupling reactions . The C–Br bond undergoes oxidative addition with palladium catalysts significantly faster than the C–Cl bond, allowing selective functionalization at the 3-position while preserving the 4-chloro substituent for subsequent transformation or as a stable functional handle [1]. Monohalogenated analogs (e.g., 4-chlorobenzoic acid or 3-bromobenzoic acid) lack this built-in orthogonality. The regioisomer 4-bromo-3-chlorobenzoic acid (CAS 25118-59-6) possesses reversed C–Br and C–Cl positions, altering the spatial sequence of possible functionalizations .

Suzuki-Miyaura Coupling Chemoselectivity C–C Bond Formation

Defined Application Scenarios for 3-Bromo-4-chlorobenzoic acid (CAS 42860-10-6)


Analytical Reference Standard for Dapagliflozin ANDA Submissions

This compound is specifically designated as Dapagliflozin Impurity 50 and is employed in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) pertaining to generic dapagliflozin formulations . The regioisomer 4-bromo-3-chlorobenzoic acid (CAS 25118-59-6) is not recognized as an impurity in this pathway and cannot substitute for this application [1].

Sequential Orthogonal Cross-Coupling in Divergent Medicinal Chemistry Synthesis

The 3-bromo-4-chloro substitution pattern enables chemoselective palladium-catalyzed cross-coupling at the C3 bromine position while leaving the C4 chlorine intact for subsequent orthogonal functionalization . This built-in orthogonality is not available with monohalogenated benzoic acids and is positionally reversed in the 4-bromo-3-chloro regioisomer [1].

Process Chemistry Development and Scale-Up to Multi-Kilogram Production

With documented commercial production scale up to 200 kg and bulk packaging options (100 g, 500 g) , this compound is suited for process development, pilot-scale optimization, and commercial manufacturing. The demonstrated supply chain capacity reduces procurement risk for projects transitioning from discovery to development phases [1].

Precursor for 3-Bromo-4-chlorobenzophenone via Multi-Step Functionalization

3-Bromo-4-chlorobenzoic acid serves as a documented starting material for the synthesis of 3-bromo-4-chlorobenzophenone via a multi-step reaction procedure . This established synthetic route is specific to the 3-bromo-4-chloro substitution pattern; alternative halogenation patterns would yield structurally distinct benzophenone derivatives.

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